molecular formula C19H19IN2O2 B13808902 2-(2-(Acetylphenylamino)vinyl)-3-ethylbenzoxazolium iodide CAS No. 6992-73-0

2-(2-(Acetylphenylamino)vinyl)-3-ethylbenzoxazolium iodide

Cat. No.: B13808902
CAS No.: 6992-73-0
M. Wt: 434.3 g/mol
InChI Key: SGSGUFNNYSEVCY-UHFFFAOYSA-M
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Description

2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide is a chemical compound with the molecular formula C19H19IN2O2 It is known for its unique structure, which includes a benzoxazolium core with an anilino group and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide typically involves the reaction of 3-ethyl-2-methylbenzoxazolium iodide with aniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazolium derivatives .

Scientific Research Applications

2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(beta-Anilino)vinyl-3-ethyl benzoxazolium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzoxazolium core, combined with the anilino and ethyl groups, makes it a versatile compound with a wide range of applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes.

Properties

CAS No.

6992-73-0

Molecular Formula

C19H19IN2O2

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C19H19N2O2.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

SGSGUFNNYSEVCY-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(OC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-]

Canonical SMILES

CC[N+]1=C(OC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-]

Origin of Product

United States

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